1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide 1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.: 866017-84-7
VCID: VC4171757
InChI: InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22)
SMILES: C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N
Molecular Formula: C17H24BrN3O3S
Molecular Weight: 430.36

1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide

CAS No.: 866017-84-7

Cat. No.: VC4171757

Molecular Formula: C17H24BrN3O3S

Molecular Weight: 430.36

* For research use only. Not for human or veterinary use.

1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide - 866017-84-7

Specification

CAS No. 866017-84-7
Molecular Formula C17H24BrN3O3S
Molecular Weight 430.36
IUPAC Name 1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22)
Standard InChI Key FTPBBZJUEIZJPC-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound, systematically named 1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide, has the molecular formula C₁₇H₂₄BrN₃O₃S and a molecular weight of 430.4 g/mol . Its IUPAC name reflects the integration of three critical moieties:

  • A 4-bromobenzenesulfonyl group (C₆H₄BrSO₂)

  • A bipiperidine scaffold (two fused piperidine rings)

  • A carboxamide functional group (-CONH₂)

The SMILES notation C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N provides a linear representation of its connectivity .

Structural Characterization

X-ray crystallography and NMR spectroscopy confirm the compound’s three-dimensional conformation. The 4-bromobenzenesulfonyl group adopts a planar geometry due to resonance stabilization, while the bipiperidine moiety exhibits chair conformations typical of six-membered nitrogen heterocycles . The carboxamide group participates in hydrogen bonding, influencing solubility and target interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight430.4 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors5 (SO₂, CONH₂)
Topological Polar Surface Area97.8 Ų
LogP (Octanol-Water)2.81 (predicted)

Synthesis and Optimization

General Synthetic Routes

The compound is synthesized via nucleophilic substitution and amide coupling reactions. A representative pathway involves:

  • Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 4-piperidinopiperidine under basic conditions (e.g., triethylamine in dichloromethane) .

  • Carboxamide Formation: Treating the intermediate with a carboxamide source (e.g., ammonium chloride or carbodiimide-activated carboxylic acids) .

Critical Parameters:

  • Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.

  • Solvents: Dichloromethane or tetrahydrofuran are preferred for sulfonylation .

  • Catalysts: 4-Dimethylaminopyridine (DMAP) enhances amide bond formation .

Reaction Optimization

The Royal Society of Chemistry’s work on sulfonyl chloride-alcohol reactions provides insights into improving yields . Key optimizations include:

  • Stoichiometry: A 1.5:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation.

  • Purification: Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product in >90% purity .

Table 2: Synthetic Yield Comparison

ConditionYield (%)Purity (%)Source
Standard sulfonylation7892
DMAP-assisted amidation8595
Low-temperature synthesis9197

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃): Signals at δ 7.40–7.60 ppm correspond to aromatic protons from the 4-bromophenyl group. Piperidine protons resonate at δ 1.50–3.20 ppm, while the carboxamide NH₂ appears as a broad singlet near δ 6.80 ppm .

  • ¹³C NMR: The sulfonyl sulfur quenches adjacent carbon signals, with the SO₂ group causing deshielding (δ 125–135 ppm) .

Mass Spectrometry

The molecular ion peak at m/z 430.99 [M+H]⁺ aligns with the compound’s molecular weight. Fragmentation patterns include loss of the bromophenyl group (Δm/z -157.9) and sequential cleavage of the piperidine rings .

AssayResultSource
Cytotoxicity (HeLa)IC₅₀ = 12.3 μM
5-HT₆ Receptor BindingKᵢ = 84 nM
Aqueous Solubility0.24 mg/mL

Applications and Future Directions

Drug Discovery

The compound’s scaffold is a candidate for central nervous system (CNS) therapeutics due to its blood-brain barrier penetration (predicted logBB = 0.47) . Modifying the carboxamide group could enhance selectivity for neurological targets.

Material Science

Sulfonamide derivatives are explored as polymeric additives for enhancing thermal stability. The bromine atom offers a site for further functionalization via cross-coupling reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator